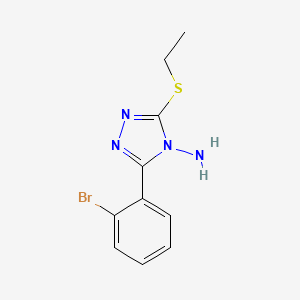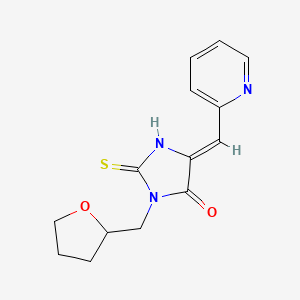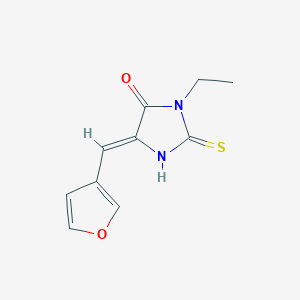
3-(2-bromophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-bromophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine is a synthetic organic compound belonging to the triazole family. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. This particular compound features a bromophenyl group, an ethylsulfanyl group, and a triazole ring, making it a molecule of interest for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with ethyl iodide to introduce the ethylsulfanyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-(2-bromophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Phenyl-substituted triazole.
Substitution: Various substituted triazoles depending on the nucleophile used.
科学研究应用
3-(2-bromophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its triazole core, which is known to interact with various biological targets.
Industry: Utilized in the development of agrochemicals and other industrial chemicals due to its stability and reactivity.
作用机制
The mechanism of action of 3-(2-bromophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine depends on its specific application. In biological systems, triazole compounds often inhibit enzymes by binding to their active sites, disrupting normal cellular processes. The bromophenyl and ethylsulfanyl groups may enhance binding affinity and specificity for certain molecular targets, such as fungal cytochrome P450 enzymes in antifungal applications.
相似化合物的比较
Similar Compounds
3-(2-chlorophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine: Similar structure with a chlorine atom instead of bromine.
3-(2-bromophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine: Similar structure with a methylsulfanyl group instead of ethylsulfanyl.
3-(2-bromophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-ol: Similar structure with a hydroxyl group instead of an amine.
Uniqueness
3-(2-bromophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine is unique due to the combination of its bromophenyl and ethylsulfanyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
属性
分子式 |
C10H11BrN4S |
|---|---|
分子量 |
299.19 g/mol |
IUPAC 名称 |
3-(2-bromophenyl)-5-ethylsulfanyl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C10H11BrN4S/c1-2-16-10-14-13-9(15(10)12)7-5-3-4-6-8(7)11/h3-6H,2,12H2,1H3 |
InChI 键 |
KTCWSLYOGHVIIH-UHFFFAOYSA-N |
规范 SMILES |
CCSC1=NN=C(N1N)C2=CC=CC=C2Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]indoline](/img/structure/B10948065.png)

![2-{[(4E)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B10948082.png)
![1-(difluoromethyl)-3,5-dimethyl-N-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10948092.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B10948093.png)
![N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]-2,3,4,5,6-pentafluorobenzamide](/img/structure/B10948098.png)
![4-[({5-[(4-chloro-3,5-dimethylphenoxy)methyl]furan-2-yl}carbonyl)amino]-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B10948120.png)
![1-methyl-N-(2-methylpropyl)-4-[({5-[(3-nitrophenoxy)methyl]furan-2-yl}carbonyl)amino]-1H-pyrazole-5-carboxamide](/img/structure/B10948124.png)
![5-({4-[(1Z)-1-{2-[3-(4-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinylidene}ethyl]phenoxy}methyl)furan-2-carboxylic acid](/img/structure/B10948128.png)
![4-methyl-N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B10948130.png)
![1-(morpholin-4-yl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]ethanone](/img/structure/B10948138.png)
![N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-4-nitrobenzenesulfonamide](/img/structure/B10948147.png)
![(5Z)-3-butyl-5-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10948155.png)
